molecular formula C8H7ClF3N3O B2950355 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide CAS No. 1342411-79-3

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide

Cat. No.: B2950355
CAS No.: 1342411-79-3
M. Wt: 253.61
InChI Key: LOEYYHLKAOSIKA-UHFFFAOYSA-N
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Description

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C8H6ClF3N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyridazine derivatives.

    Oxidation: Oxidized pyridazine compounds.

    Reduction: Reduced amine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
  • 6-chloro-N-(3,3,3-trifluoropropyl)pyrimidine-3-carboxamide
  • 6-chloro-N-(3,3,3-trifluoropropyl)pyrazine-3-carboxamide

Uniqueness

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O/c9-6-2-1-5(14-15-6)7(16)13-4-3-8(10,11)12/h1-2H,3-4H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEYYHLKAOSIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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